molecular formula C25H26N6O4 B3012764 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887867-10-9

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3012764
CAS No.: 887867-10-9
M. Wt: 474.521
InChI Key: VLDSNSKXPKEPEA-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative featuring a 3-methyl group at position 3, a 4-(4-methoxyphenyl)piperazine substituent at position 8, and a 2-oxo-2-phenylethyl chain at position 5. The purine core is a common pharmacophore in kinase inhibitors and antidiabetic agents, while the piperazine moiety enhances solubility and modulates receptor interactions. The 4-methoxyphenyl group may influence pharmacokinetics by altering lipophilicity and metabolic stability .

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-phenacylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O4/c1-28-22-21(23(33)27-25(28)34)31(16-20(32)17-6-4-3-5-7-17)24(26-22)30-14-12-29(13-15-30)18-8-10-19(35-2)11-9-18/h3-11H,12-16H2,1-2H3,(H,27,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDSNSKXPKEPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H36N6O3
  • Molecular Weight : 468.6 g/mol
  • CAS Number : 886886-61-9

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that derivatives of purine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF cells. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation.

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF25.72 ± 3.95Induces apoptosis
Compound BU87 Glioblastoma45.2 ± 13.0Cytotoxicity

In a specific study involving a purine derivative similar to the compound , significant tumor growth suppression was observed in animal models, suggesting potential for therapeutic applications in oncology .

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Preliminary studies highlight its efficacy against various viral strains, with some derivatives demonstrating lower cytotoxicity compared to established antiviral agents like chloroquine.

CompoundVirus StrainIC50 (μM)CC50 (μM)Selectivity Index
Compound COC-43 Coronavirus3.1399128.7

These findings underscore the compound's potential as an antiviral agent with a favorable safety profile .

3. Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's structure suggests it could interact with serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

The biological activity of the compound is largely attributed to its ability to:

  • Inhibit Enzymatic Pathways : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways.
  • Modulate Receptor Activity : The piperazine moiety may enhance binding affinity to neurotransmitter receptors.

Case Studies

Several case studies have demonstrated the efficacy of similar purine derivatives in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study conducted on mice treated with a purine derivative indicated a marked reduction in tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis rates in tumor tissues.
  • Clinical Evaluation of Antiviral Properties :
    • A clinical trial assessing a related compound's efficacy against viral infections reported significant reductions in viral load among treated patients.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

Linagliptin Degradants (LINA-D Series)

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, shares the purine-2,6-dione core but differs in substituents:

  • LINA-D1 : Contains a but-2-ynyl side chain and a quinazolinylmethyl group at position 7, with a piperidine ring at position 6. The alkyne side chain increases metabolic susceptibility compared to the target compound’s phenylethyl group .
  • LINA-D3/LINA-D4 : Feature a 3-chlorobut-2-enyl chain due to HCl addition to the parent alkyne. These isomers highlight the instability of alkyne substituents under acidic conditions, unlike the stable 2-oxo-2-phenylethyl group in the target compound .
NCT-501 (Compound 64)

NCT-501, an aldehyde dehydrogenase (ALDH) inhibitor, has a 7-isopentyl group and a cyclopropanecarbonyl-piperazine substituent.

  • Structural Contrast : The isopentyl chain increases hydrophobicity compared to the phenylethyl group. The cyclopropanecarbonyl group on the piperazine may enhance metabolic stability over the 4-methoxyphenyl group .
  • Biological Data : NCT-501 shows potent inhibition of ALDH1A1 (IC₅₀ = 6 nM) due to its optimized substituents, suggesting that the target compound’s 4-methoxyphenyl group could similarly fine-tune enzyme affinity .
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

This analog substitutes the piperazine’s 4-methoxyphenyl group with a furoyl moiety and uses a 3-methylbutyl chain at position 7.

  • The 3-methylbutyl chain likely increases lipophilicity relative to the phenylethyl group .

Functional Group Modifications in Related Compounds

8-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

This compound replaces the 2-oxo-2-phenylethyl group with a 3-phenylpropyl chain.

  • Effect of Chain Length : The longer alkyl chain (3-phenylpropyl vs. phenylethyl) may enhance membrane permeability but reduce specificity due to increased hydrophobicity .
7-(4-Chlorobenzyl)-1,3-dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

The 4-chlorobenzyl group at position 7 and unsubstituted piperazine at position 8 contrast with the target compound’s substituents.

  • Electron-Withdrawing Effects : The chlorine atom may reduce metabolic oxidation compared to the methoxy group, extending half-life .

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